LogP-Driven Differentiation: Quantifying the Lipophilicity Gain of the 6-CF3 Group Over the Unsubstituted Core
The incorporation of the trifluoromethyl group at the 6-position results in a substantial and quantifiable increase in lipophilicity compared to the unsubstituted 1H-indazol-3-ol core. This difference is critical for optimizing blood-brain barrier penetration and overall PK profile. The target compound demonstrates a calculated LogP (cLogP) of 2.2873 , whereas the parent 1H-indazol-3-ol scaffold exhibits a significantly lower cLogP, with various sources reporting values in the range of 1.06 to 2.031 [REFS-2, REFS-3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | cLogP = 2.2873 |
| Comparator Or Baseline | 1H-Indazol-3-ol (unsubstituted parent): cLogP = 2.031 (Springer Materials) / 1.06 (HMDB) / 1.20 (Aladdin Sci) |
| Quantified Difference | ΔLogP ranges from +0.26 to +1.23 depending on the comparator source, with a consensus increase of approximately 0.3–1.2 log units. |
| Conditions | In silico calculated values (ALOGPS, XLogP3, or similar algorithm); specific method may vary by source. |
Why This Matters
A higher LogP value directly correlates with enhanced membrane permeability and potential for CNS penetration, making this scaffold a strategic choice for lead series targeting intracellular or CNS kinases where the unsubstituted core would likely fail to achieve adequate exposure.
- [1] Springer Materials. (n.d.). 1H-Indazol-3-ol Calculated Log P: 2.031. Retrieved from materials.springer.com. View Source
- [2] Human Metabolome Database (HMDB). (2021). Showing metabocard for 1H-Indazol-3-ol (HMDB0244883), logP 1.06. Retrieved from hmdb.ca. View Source
